molecular formula C16H22N4O2S B6771598 N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide

N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide

Cat. No.: B6771598
M. Wt: 334.4 g/mol
InChI Key: LWAQYVASYSJEKI-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide is a synthetic compound belonging to the class of triazole derivatives Triazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and antiviral properties

Properties

IUPAC Name

N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-12(2)14-6-4-13(5-7-14)11-20(15-8-9-15)23(21,22)16-10-17-18-19(16)3/h4-7,10,12,15H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAQYVASYSJEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C3=CN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized triazole derivatives .

Scientific Research Applications

N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial and antifungal properties, making it a candidate for developing new drugs.

    Medicine: Explored for its therapeutic potential in treating infections and other diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-3-methyl-N-[(4-propan-2-ylphenyl)methyl]triazole-4-sulfonamide stands out due to its unique combination of a cyclopropyl group, a methyl group, and a propan-2-ylphenyl group attached to the triazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

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